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molecular formula C7H6LiO2 B147964 Lithium benzoate CAS No. 553-54-8

Lithium benzoate

Cat. No. B147964
M. Wt: 129.1 g/mol
InChI Key: FGQFWXDBSIBYLO-UHFFFAOYSA-N
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Patent
US04778618

Procedure details

13 g lithium chloroacetate (0.10 m) and 17.6 g lithium benzoate (0.10 m) were combined in a 250 ml R.b. flask with 50 ml DMF. This was heated on an oil bath to 110°-120° C. with magnetic stirring for 3 hrs. (The solution at first was clear, but after 2-3 hrs. a white precipitate formed).
Name
lithium chloroacetate
Quantity
13 g
Type
reactant
Reaction Step One
Name
lithium benzoate
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O-:5])=[O:4].[Li+].[C:7]([O-:15])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Li+]>CN(C=O)C>[C:7]([O:15][CH2:2][C:3]([OH:5])=[O:4])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
lithium chloroacetate
Quantity
13 g
Type
reactant
Smiles
ClCC(=O)[O-].[Li+]
Step Two
Name
lithium benzoate
Quantity
17.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Li+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was heated on an oil bath to 110°-120° C.
WAIT
Type
WAIT
Details
(The solution at first was clear, but after 2-3 hrs
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
a white precipitate formed)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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